2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide

Vue d'ensemble

Description

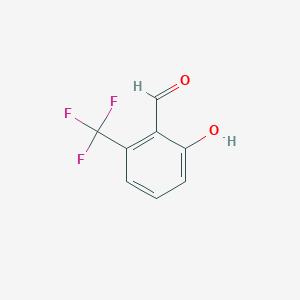

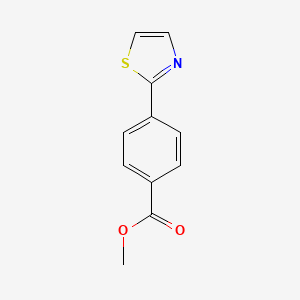

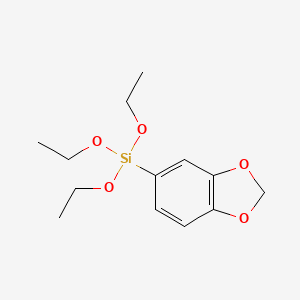

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide is a chemical compound with the CAS Number: 300831-03-2 . Its molecular weight is 268.15 . The IUPAC name for this compound is 2-(isopropylamino)-1H-1lambda3-thiazole-4-carboxylic acid hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N2O2S.BrH/c1-4(2)8-7-9-5(3-12-7)6(10)11;/h3-4,12H,1-2H3,(H,8,9)(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.15 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

CO2 Capture and Environmental Applications One notable application is in the field of environmental science, where derivatives of thiazole have been employed for CO2 capture. For example, a study detailed the synthesis of a room temperature ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, showcasing reversible CO2 sequestration as a carbamate salt. This process emphasizes the potential of thiazole derivatives in efficient CO2 capture technologies, comparable to commercial amine sequestering agents, yet offering advantages like non-volatility and water independence (Bates et al., 2002).

Nucleic Acid Interaction for Drug Development In drug discovery, thiazole derivatives have shown promise in interacting with DNA's minor groove. Research involving isopropyl-thiazole demonstrated its role in enhancing hydrophobicity and sequence-specific DNA binding, contributing to the development of small, potent lexitropsins for gene targeting (Anthony et al., 2004).

Corrosion Inhibition for Industrial Applications The chemical's derivatives have also been investigated for their corrosion inhibition properties. Benzothiazole derivatives, for example, showed significant efficiency in protecting steel against corrosion in acidic environments, highlighting their potential as industrial corrosion inhibitors (Hu et al., 2016).

Catalysis and Synthetic Chemistry Furthermore, thiazole compounds have been explored in catalysis and synthetic chemistry. Studies have described the synthesis and reactivity of 4-(isopropylamino)imidazol-2-ylidene and its mesoionic tautomer, revealing insights into their reactivity and potential applications in catalysis and as building blocks in synthetic organic chemistry (César et al., 2012).

Antimicrobial and Antifungal Agents The derivatives of "2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide" have been synthesized and tested for their antimicrobial and antifungal activities. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrated significant fungicidal and antiviral activities, offering new strategies for controlling fungal and viral pathogens (Fengyun et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.BrH/c1-4(2)8-7-9-5(3-12-7)6(10)11;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHDVKRCMAELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474591 | |

| Record name | 2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | |

CAS RN |

300831-03-2 | |

| Record name | 2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)